Physical and chemical properties of Benzophenone O-acetyl oxime
Physical and chemical properties of Benzophenone O-acetyl oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Benzophenone O-acetyl oxime. It includes a detailed summary of its properties, experimental protocols for its synthesis, and a discussion of its reactivity and potential applications. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Benzophenone O-acetyl oxime and Related Compounds
| Property | Benzophenone O-acetyl oxime | Benzophenone Oxime |
| Molecular Formula | C₁₅H₁₃NO₂[1] | C₁₃H₁₁NO[2] |
| Molecular Weight | 239.27 g/mol [1] | 197.23 g/mol [2] |
| Appearance | Off-white to white solid[1] | White crystalline powder[3] |
| Melting Point | N/A | 140-144 °C[3][4] |
| Boiling Point | N/A | 348 °C[3] |
| Solubility | N/A | Insoluble in water[3] |
| Storage Condition | Sealed in dry, Room temperature (20 to 22 °C)[1] | Store in a tightly closed container in a cool, dry place. |
Synthesis of Benzophenone O-acetyl oxime
The synthesis of Benzophenone O-acetyl oxime is typically achieved through a two-step process: the formation of benzophenone oxime from benzophenone, followed by the O-acetylation of the oxime.
Experimental Protocol: Synthesis of Benzophenone Oxime
A common and high-yield method for preparing benzophenone oxime involves the reaction of benzophenone with hydroxylamine hydrochloride in the presence of a base.[5]
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride
-
95% Ethyl alcohol
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
In a round-bottomed flask, prepare a mixture of 100 g (0.55 mole) of benzophenone, 60 g (0.86 mole) of hydroxylamine hydrochloride, 200 cc of 95% ethyl alcohol, and 40 cc of water.[5]
-
To this mixture, add 110 g (2.75 moles) of powdered sodium hydroxide in portions, with shaking. If the reaction becomes too vigorous, cool the flask with tap water.[5]
-
After the addition of sodium hydroxide is complete, attach a reflux condenser to the flask and heat the mixture to boiling. Reflux for five minutes.[5]
-
After refluxing, cool the flask and pour the contents into a solution of 300 cc of concentrated hydrochloric acid in 2 L of water.[5]
-
Filter the resulting precipitate with suction, wash it thoroughly with water, and dry.[5]
-
The yield is typically 98–99% of the theoretical amount, with a melting point of 141–142 °C.[5]
Experimental Protocol: O-acetylation of Benzophenone Oxime
The O-acetylation of benzophenone oxime can be achieved by reacting it with acetic anhydride or acetyl chloride in the presence of a base.[6]
Materials:
-
Benzophenone oxime
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., pyridine or triethylamine)
-
An appropriate solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve benzophenone oxime in a suitable solvent in a reaction flask.
-
Add a stoichiometric equivalent of a base, such as pyridine or triethylamine, to the solution.
-
Slowly add a slight excess of acetic anhydride or acetyl chloride to the mixture while stirring.
-
Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude Benzophenone O-acetyl oxime.
-
Purify the product by recrystallization or column chromatography.
Chemical Reactivity and Applications
Benzophenone O-acetyl oxime exhibits notable reactivity, particularly in photochemical and thermal reactions.
Photochemical and Thermal Decomposition
Under UV irradiation, Benzophenone O-acetyl oxime can undergo photolysis. This process involves the cleavage of the N-O bond, which can lead to the formation of radical intermediates and benzophenone as a primary product.[6] Thermally, slow heating can lead to its decomposition into benzophenone and other byproducts, while rapid heating may result in a more complex mixture of products.[6]
Applications in Organic Synthesis
Benzophenone O-acetyl oxime and related O-acetyl oximes are valuable as directing groups in palladium-catalyzed C-H bond functionalization reactions. This application allows for the selective introduction of functional groups at positions that would otherwise be difficult to access, leading to the synthesis of complex molecules.
Spectral Data
Comprehensive spectral data is crucial for the characterization of Benzophenone O-acetyl oxime. While detailed peak lists are extensive, this section summarizes the available information.
-
¹H and ¹³C NMR Spectroscopy: 1D NMR spectra for Benzophenone O-acetyl oxime are available in databases such as PubChem.[7] These spectra are essential for confirming the structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum of benzophenone oxime shows characteristic peaks for the O-H and C=N bonds. The spectrum of Benzophenone O-acetyl oxime would show the disappearance of the O-H stretch and the appearance of a strong carbonyl (C=O) stretch from the acetyl group.
-
Mass Spectrometry: Mass spectrometry data for benzophenone oxime is available, showing the molecular ion peak and characteristic fragmentation patterns.[8] The mass spectrum of Benzophenone O-acetyl oxime would show a molecular ion peak corresponding to its molecular weight of 239.27 g/mol .
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Benzophenone oxime | 574-66-3 | Benchchem [benchchem.com]
- 3. Benzophenone oxime(574-66-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Benzophenone oxime, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buy Benzophenone O-acetyl oxime [smolecule.com]
- 7. Benzophenone O-acetyl oxime | C15H13NO2 | CID 11390793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzophenone oxime | C13H11NO | CID 11324 - PubChem [pubchem.ncbi.nlm.nih.gov]
